Product packaging for 4-(2-Methylbut-3-yn-2-yl)pyridine(Cat. No.:)

4-(2-Methylbut-3-yn-2-yl)pyridine

Cat. No.: B13587625
M. Wt: 145.20 g/mol
InChI Key: LJEQUONMIVQGOT-UHFFFAOYSA-N
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Description

4-(2-Methylbut-3-yn-2-yl)pyridine is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring, a privileged scaffold in pharmaceuticals, linked to a 2-methylbut-3-yn-2-ol group . The pyridine moiety is a common feature in many FDA-approved drugs and is valued for its ability to improve water solubility and provide a versatile handle for synthetic modification . The alkynyl alcohol side chain can serve as a protected alkyne functionality, making this compound a useful precursor in Sonogashira-type coupling reactions and the synthesis of more complex molecular architectures. Researchers utilize such building blocks in the design and synthesis of novel small-molecule inhibitors for various targets . This product is supplied with a documented purity of 96% . It is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B13587625 4-(2-Methylbut-3-yn-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-yl)pyridine

InChI

InChI=1S/C10H11N/c1-4-10(2,3)9-5-7-11-8-6-9/h1,5-8H,2-3H3

InChI Key

LJEQUONMIVQGOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for 4 2 Methylbut 3 Yn 2 Yl Pyridine and Its Analogues

Direct Synthesis Approaches and Strategic Precursor Utilization

Direct synthesis methods provide efficient pathways to 4-(2-methylbut-3-yn-2-yl)pyridine (B6154893) and its analogues by forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the alkyne fragment.

Sonogashira Cross-Coupling Reactions for Pyridine-Alkyne Linkage

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl and heteroaryl alkynes, including this compound. scirp.orgwikipedia.orgresearchgate.net This palladium-catalyzed reaction, often with a copper(I) co-catalyst, efficiently couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov The reaction is prized for its mild conditions, often proceeding at room temperature in aqueous media with a mild base, making it suitable for complex molecule synthesis. wikipedia.org

The general scheme involves the reaction of a halo-pyridine with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst and a copper(I) salt. beilstein-journals.orgnih.gov Various palladium catalysts and ligands can be employed to optimize the reaction, including palladium(II) acetate (B1210297) with triphenylphosphine (B44618) or more advanced catalyst systems. nih.gov Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

A typical procedure for the synthesis of a 3-alkynylpyridine analogue involves reacting 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol. researchgate.net The reaction is carried out in a mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et3N) under an argon atmosphere, using a catalytic system of bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI). researchgate.net The reaction proceeds at room temperature and, after purification, yields the desired product. researchgate.net

Table 1: Examples of Sonogashira Coupling for Pyridine-Alkyne Synthesis

Halo-pyridineAlkyneCatalyst SystemSolventProductYield (%)Reference
3-Iodopyridine2-Methyl-3-butyn-2-olPd(PPh3)2Cl2, CuITHF, Et3N2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol70 researchgate.net
4-Bromoanisole2-Methyl-3-butyn-2-olPd(OAc)2, PPh3, CuIDiethylamine4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol74 nih.gov
3-Bromopyridine (B30812)2-Methyl-3-butyn-2-olPd(OAc)2, P(p-tol)3THF2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol84 beilstein-journals.orgresearchgate.net

Modified Potts Method for Propargyl Alcohol-Substituted Pyridines

Synthesis from Halo-pyridines and Acetylenic Building Blocks

The synthesis of this compound and its analogues from halo-pyridines and acetylenic building blocks is a well-established strategy, primarily relying on the Sonogashira coupling reaction as detailed in section 2.1.1. researchgate.net This approach offers a direct and efficient route to connect the pyridine ring to the desired alkyne side chain.

The choice of halo-pyridine is crucial, with iodides and bromides being common starting materials. wikipedia.orgbeilstein-journals.org For example, 3-bromopyridine can be effectively coupled with 2-methyl-3-butyn-2-ol using a palladium acetate and tri(p-tolyl)phosphine catalyst system in THF with DBU as the base, affording 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol in high yield. beilstein-journals.orgresearchgate.net Similarly, 3-iodopyridine has been successfully used in the synthesis of the same compound. researchgate.net

The acetylenic building block, 2-methyl-3-butyn-2-ol, is a commercially available and convenient source for the tertiary propargyl alcohol moiety. beilstein-journals.orgnih.gov This building block can be coupled with a variety of halo-pyridines to generate a library of substituted pyridine-alkyne compounds.

Derivatization of the Pyridine Nucleus

The functionalization of the pyridine ring itself provides an alternative and complementary approach to accessing a diverse range of analogues. nih.gov

Functionalization at Various Positions of the Pyridine Ring

The pyridine ring is a privileged scaffold in medicinal chemistry, and methods to functionalize it at various positions are of great interest. nih.govnih.gov While direct C-H activation of pyridine can be challenging, several strategies have been developed to introduce substituents at specific positions. nih.govdigitellinc.com

For instance, selective deprotonation at the C4 position of pyridine can be achieved using strong, non-nucleophilic bases like n-butylsodium. nih.gov This allows for the introduction of various electrophiles at this position. nih.gov This method has been used to synthesize 4-alkyl and 4-aryl pyridines. nih.gov

Furthermore, existing functional groups on the pyridine ring can be modified. For example, a cyano group on a pyridine ring can be converted to an amidoxime (B1450833) group. researchgate.net This late-stage functionalization allows for the introduction of polar groups into the molecule. researchgate.net The pyridine nitrogen itself can also be activated, for example, by forming N-alkenyl pyridinium (B92312) salts, which can then undergo further transformations. uiowa.edu These strategies for derivatizing the pyridine nucleus open up avenues to a wide array of analogues of this compound with diverse substitution patterns on the heterocyclic core. nih.gov

Introduction of Substituents for Electronic and Steric Modulation

The strategic introduction of substituents onto the pyridine ring of this compound analogues is a key approach to modulate their electronic and steric properties. This fine-tuning is crucial for applications in medicinal chemistry and materials science, where such properties govern molecular interactions and reactivity. yorku.ca The electronic nature of the pyridine ring can be significantly altered by the addition of electron-donating or electron-withdrawing groups. rsc.orgrsc.org

For instance, the introduction of electron-donating groups, such as alkyl or alkoxy moieties, increases the electron density of the pyridine ring. nih.gov This can enhance the nucleophilicity of the pyridine nitrogen and influence the acidity of the terminal alkyne's proton. Conversely, electron-withdrawing groups like halogens or nitro groups decrease the ring's electron density, which can impact the compound's reactivity in subsequent transformations. nih.govacs.org

The steric environment around the pyridine and alkyne functionalities can also be controlled by the choice of substituents. Bulky groups can be introduced to create specific spatial arrangements, which is particularly important in the design of selective catalysts or ligands for metal complexes.

A variety of synthetic methods are employed to introduce these substituents. These can range from nucleophilic aromatic substitution on a pre-functionalized pyridine ring to building the substituted pyridine ring from acyclic precursors. nih.govnih.gov The choice of method often depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

Transformations of the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile functional handle that allows for a wide range of chemical transformations.

Click Chemistry Approaches for Triazole Formation

"Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful tool for the formation of 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.org This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high yield, broad scope, and mild reaction conditions. organic-chemistry.org The reaction is highly specific, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

The CuAAC reaction has been widely used to link this compound and its analogues to various molecules, including biomolecules and polymers, for applications in drug discovery and materials science. nih.gov The resulting triazole ring is stable and can act as a linker or a pharmacophore in the final product.

Exploration of Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule (where X can be a heteroatom like O, N, or S, or a carbon atom) across the alkyne's triple bond. These reactions offer a direct route to a variety of functionalized alkenes. For terminal alkynes like this compound, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst and reaction conditions.

While specific examples for this compound are not extensively documented in the provided results, the hydrofunctionalization of terminal alkynes is a well-established field. For instance, the hydration of the alkyne would lead to a ketone, while hydroamination could yield enamines or imines. These transformations significantly expand the chemical space accessible from this pyridine-alkyne building block.

Conversion to other Unsaturated or Saturated Systems

The alkyne moiety can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions determines the outcome.

For example, using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or other partially deactivated palladium catalysts typically results in the selective hydrogenation of the alkyne to the corresponding alkene, 4-(2-methylbut-3-en-2-yl)pyridine. researchgate.net Further hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C), will lead to the fully saturated analogue, 4-(2-methylbutyl)pyridine. researchgate.netmdpi.comunil.ch The selective hydrogenation of a related compound, 2-methyl-3-butyn-2-ol, has been extensively studied, providing insights into the conditions required for these transformations. mdpi.comuu.nl

Catalytic Systems in Pyridine-Alkyne Synthesis

The synthesis of pyridine-alkyne compounds heavily relies on transition metal catalysis, which enables efficient and selective bond formation.

Palladium-Catalyzed Coupling Reactions

The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation and is the most widely used method for synthesizing compounds like this compound. wikipedia.orglibretexts.orgorganic-chemistry.org This cross-coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The reaction couples a terminal alkyne, in this case, 2-methyl-3-butyn-2-ol, with a halo-pyridine, such as 4-chloropyridine (B1293800), 4-bromopyridine (B75155), or 4-iodopyridine. beilstein-journals.orgscirp.org The reactivity of the halopyridine follows the order I > Br > Cl. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.orgacs.org

The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield and minimize side reactions, such as the homocoupling of the alkyne. scirp.orgacs.org

Below is a table summarizing typical conditions for the Sonogashira coupling to produce alkynyl pyridine derivatives.

Aryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Bromopyridine2-Methyl-3-butyn-2-olPd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80Good
Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80Good to Excellent
2-Amino-3-bromopyridinesVarious terminal alkynesPd(PPh₃)₂Cl₂ (2)-Et₃N/CuIToluene80-110Excellent
3-Iodopyridine2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (0.054 mmol)-Et₃N/CuITHFRT70

This table is a compilation of data from multiple sources. beilstein-journals.orgscirp.orgresearchgate.net

Copper-Mediated Transformations

Copper catalysis, particularly in the form of the Sonogashira coupling reaction, stands as a cornerstone for the synthesis of alkynylpyridines. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The general scheme for the Sonogashira coupling to produce a 4-alkynylpyridine involves the reaction of a 4-halopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (like CuI), and a base (such as an amine). youtube.com

A plausible route to synthesize this compound would be the Sonogashira coupling of 4-chloropyridine or 4-bromopyridine with 2-methylbut-3-yn-2-ol. The hydroxyl group in 2-methylbut-3-yn-2-ol can be subsequently removed. Alternatively, direct coupling with 2-methylbut-3-yne could be envisioned.

Research on the synthesis of analogous compounds, such as 2-alkynyl-4-arylquinolines, demonstrates the feasibility of this approach. For instance, 2,4-dichloroquinoline (B42001) can be selectively alkynylated at the C-2 position using a Pd/C-CuI catalytic system in water. beilstein-journals.org This highlights the regioselectivity achievable with this method.

Table 1: Examples of Copper-Mediated Alkynylation of Pyridine Analogues

Starting Material Alkyne Catalyst System Base Solvent Product Yield (%) Reference
2,4-Dichloroquinoline Phenylacetylene (B144264) 10% Pd/C, CuI, PPh₃ Et₃N Water 4-Chloro-2-(phenylethynyl)quinoline 85 beilstein-journals.org
2,4-Dichloroquinoline 1-Heptyne 10% Pd/C, CuI, PPh₃ Et₃N Water 4-Chloro-2-(hept-1-yn-1-yl)quinoline 82 beilstein-journals.org

This table presents data for analogous quinoline (B57606) systems to illustrate the utility of copper-mediated alkynylation.

Another relevant copper-mediated transformation is the deoxygenative alkynylation of heterocyclic N-oxides. acs.org This method provides an alternative route to C-2 alkynylquinolines and pyridines. acs.org While traditionally relying on Pd/Cu catalysis, recent developments have explored more environmentally benign methods like ball milling with iron oxide catalysis, which can be seen as an evolution of copper-promoted chemistry given the frequent interplay of these metals in catalysis. acs.org

Other Transition Metal Catalysis (e.g., Silver)

Silver catalysis offers a valuable alternative for the activation of alkynes towards nucleophilic attack. The superior alkynophilicity of silver salts makes them effective catalysts for a variety of alkyne transformations. rsc.org While direct silver-catalyzed cross-coupling for the synthesis of this compound is not extensively documented, related transformations underscore its potential.

For instance, silver nitrate (B79036) has been employed in the direct C-H arylation of N-iminopyridinium ylides with arylboronic acids, demonstrating its capability to facilitate functionalization of the pyridine ring. researchgate.net Furthermore, silver-catalyzed synthesis of furoquinolines from nitrogen heterocycles showcases the utility of silver in constructing complex molecules involving pyridine or quinoline cores. acs.org

The synthesis of pyridine complexes with silver perrhenate (B82622) and silver permanganate (B83412) has been studied, indicating the strong interaction between silver and the pyridine moiety, which is a prerequisite for catalytic activity. mdpi.com

Table 2: Examples of Silver-Catalyzed Transformations of Pyridine and Alkyne Analogues

Substrate Reagent Catalyst Key Transformation Reference
N-iminopyridinium ylides Arylboronic acids AgNO₃ C-H Arylation researchgate.net
Nitrogen heterocycles --- Silver catalyst Furoquinoline Synthesis acs.org

This table provides examples of silver-catalyzed reactions on related systems, suggesting the potential for the target synthesis.

N-Heterocyclic Carbene (NHC) Co-Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands and organocatalysts in a wide array of chemical transformations. In the context of synthesizing alkynylpyridines, NHCs can act as ligands for transition metals, modulating their catalytic activity, or function as organocatalysts themselves.

A notable example is the NHC-Cu(I)-catalyzed Friedländer-type annulation of 2-amino-3-(per)fluoroacetylpyridines with alkynes on water. acs.org This reaction, while leading to a more complex fused system, demonstrates the successful co-catalysis of an NHC and copper in the reaction of a pyridine derivative with an alkyne. acs.org Similarly, NHC-Au/Ag/Cu benzotriazolyl complexes have shown catalytic activity in the cycloisomerization of propargylamides, further highlighting the synergy between NHCs and coinage metals in alkyne transformations. rsc.org

While direct NHC-catalyzed alkynylation of the pyridine C-H bond is a challenging transformation, research into NHC-ligated nickel-aluminum bimetallic catalysts for the C-H alkylation and alkenylation of pyridines points towards the potential for developing similar systems for alkynylation. researchgate.netfigshare.com These systems have demonstrated remarkable control over regioselectivity, a key challenge in pyridine functionalization. figshare.com

Table 3: Examples of NHC Co-Catalyzed Reactions Involving Pyridines or Alkynes

Pyridine/Alkyne Derivative Co-catalyst/Ligand Reaction Type Product Type Reference
2-Amino-3-trifluoroacetyl-pyridines and terminal alkynes NHC-BIAN-Cu(I) Annulation Fluorinated 1,8-naphthyridines acs.org
Pyridines and styrenes NHC-ligated Ni-Al bimetallic catalyst para-C-H Alkylation para-Alkylpyridines

This table illustrates the application of NHC co-catalysis in transformations of related substrates.

Reaction Chemistry and Mechanistic Investigations Involving 4 2 Methylbut 3 Yn 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-(2-Methylbut-3-yn-2-yl)pyridine (B6154893) possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. rsc.org This localization of the lone pair confers basic and nucleophilic properties upon the nitrogen atom. rsc.orgresearchgate.net

The reactivity of the pyridine nitrogen can be categorized as follows:

Protonation: As a base (pKa of the pyridinium (B92312) ion is typically around 5.2), the nitrogen atom readily reacts with Brønsted acids to form pyridinium salts. This is a fundamental acid-base reaction. nih.gov

N-Alkylation (Quaternization): The nitrogen atom can act as a nucleophile, attacking alkyl halides (e.g., ethyl iodide) or other alkylating agents to form quaternary pyridinium salts. nih.govnih.gov This reaction is a standard method for activating the pyridine ring. Studies on related bis(imino)pyridine systems show that N-alkylation can even be achieved with organometallic reagents like MeLi, MgR₂, and ZnR₂ under specific conditions.

Coordination with Lewis Acids: The lone pair is available to coordinate with Lewis acids, including various metal ions. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. rsc.org This property is fundamental to many catalytic processes involving pyridine-containing molecules.

The electronic influence of the 4-alkynyl substituent does not fundamentally alter these characteristic reactions. However, the presence of the bulky tert-butyl-like group may sterically hinder the approach of exceptionally large reagents to the nitrogen atom. The reactivity of the pyridine nitrogen is generally independent of the specific reaction type or solvent. nih.gov

Reactions at the Terminal Alkyne Functional Group

The terminal alkyne moiety, with its high density of π-electrons, is a site of significant reactivity, primarily undergoing addition reactions. ijettjournal.org Although the electron-withdrawing nature of the sp-hybridized carbons can make alkynes slightly less reactive than analogous alkenes towards electrophiles, they participate in a rich variety of transformations. ijettjournal.org

Nucleophilic Additions to the Triple Bond

In nucleophilic addition reactions, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne. beilstein-journals.org These reactions often require activation of the alkyne with a catalyst, typically a metal salt.

A key example is hydration , where water adds across the triple bond. This reaction is classically catalyzed by mercury(II) salts in acidic conditions. The addition follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (the one bearing the gem-dimethyl groups). This initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. acs.org

Similarly, other nucleophiles can add to the triple bond. The addition of alcohols (to form enol ethers or ketals after rearrangement) and amines are also well-established transformations for alkynes, providing access to a variety of functionalized products.

Electrophilic Additions to the Triple Bond

The π-system of the alkyne can act as a nucleophile, attacking electrophilic species. acs.org These reactions are analogous to those of alkenes but can often proceed twice if an excess of the electrophile is used.

Addition of Hydrogen Halides (HX): The addition of HBr or HCl follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon. The reaction proceeds through a vinyl cation intermediate, which is less stable than a corresponding alkyl cation, making the reaction more sluggish than with alkenes. ijettjournal.org With two equivalents of HX, a geminal dihalide is formed.

Halogenation (X₂): The addition of bromine (Br₂) or chlorine (Cl₂) across the triple bond typically results in an anti-addition, proceeding through a bridged halonium ion intermediate. acs.org The initial addition yields a dihaloalkene. With a second equivalent of the halogen, a tetrahaloalkane is produced. The electronegative halogen atoms on the intermediate dihaloalkene reduce its nucleophilicity, making the second addition slower than the first. ijettjournal.org

Intramolecular Cyclization Reactions

The presence of both a nucleophilic pyridine nitrogen and an electrophilic (when activated) alkyne within the same molecule allows for powerful intramolecular cyclization reactions. These transformations are synthetically valuable for constructing fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The most prominent intramolecular reaction of 4-alkynylpyridines is their cyclization to form indolizine (B1195054) (also known as pyrrolo[1,2-a]pyridine) derivatives. rsc.org This transformation involves the nucleophilic attack of the pyridine nitrogen atom onto the alkyne. The reaction is typically promoted by transition metal catalysts that activate the alkyne towards nucleophilic attack. beilstein-journals.org

Gold(I) and platinum(II) complexes are particularly effective catalysts for this type of cycloisomerization. rsc.orgorganic-chemistry.org The general mechanism involves coordination of the metal to the alkyne, which renders it more electrophilic. The pyridine nitrogen then attacks the activated alkyne in a 5-exo-dig manner, leading to the formation of the five-membered ring of the indolizine core. Subsequent protonolysis or other steps release the catalyst and yield the aromatic fused heterocycle. The gem-dimethyl group on the starting material remains as a substituent on the newly formed five-membered ring.

The table below summarizes representative conditions for metal-catalyzed cyclizations of alkynyl-substituted nitrogen heterocycles, which are analogous to the reactions of this compound.

Catalyst SystemSubstrate TypeProduct TypeYieldReference
AuClPropargyl-substituted heterocyclesFused PyrroloheterocyclesGood
Gold(I)2-(1-Alkynyl)-cyclopropyl pyridines researchgate.netOxazepino[5,4-a]indolizinesGood to Excellent
Platinum Catalyst2-Alkynyl-1-azaspiro[2.3]hexanesTetrahydrocyclopenta[b]pyrrolesGood organic-chemistry.org
AuCl(PEt₃)/AgOTfN-Tosyl homopropargyl aminesSubstituted 2,3-dihydropyrrolesHigh

Rearrangement Processes

Rearrangements can be an integral part of the reaction pathways of alkynylpyridines. In some gold-catalyzed cyclizations, the reaction is believed to proceed not through direct attack on the metal-activated alkyne, but through an alkyne-vinylidene isomerization. This involves the formation of a gold vinylidene intermediate, which is a rearranged, highly electrophilic species that then undergoes cyclization.

Furthermore, cascade reactions can occur where the initial cyclization is followed by subsequent rearrangements or cycloadditions. For instance, studies on related 2-(1-alkynyl)-cyclopropyl pyridines show that after the initial gold-catalyzed formation of the indolizine system, the strained cyclopropyl (B3062369) ring can participate in a [4+3] cycloaddition with other reagents present in the mixture. Similarly, platinum-catalyzed reactions of 2-alkynyl-1-azaspiro[2.3]hexanes undergo a cascade cyclization/ring-expansion process to yield tetrahydrocyclopenta[b]pyrroles, demonstrating that complex skeletal rearrangements can be triggered by the initial intramolecular reaction. organic-chemistry.org

Cross-Coupling Reactions Utilizing the Compound as a Substrate

While this compound is commonly the product of Sonogashira cross-coupling reactions between a 4-halopyridine and 2-methyl-3-butyn-2-ol (B105114), its own use as a substrate in subsequent coupling reactions is a key aspect of its synthetic utility. The terminal alkyne, although protected, can participate in various transformations.

One of the significant challenges in utilizing pyridine derivatives in cross-coupling is the often poor reactivity and instability of the corresponding organometallic intermediates, a phenomenon sometimes termed the "2-pyridyl problem" when dealing with 2-substituted pyridines. However, for 4-substituted pyridines and for reactions involving the alkyne moiety, effective methods have been developed.

A pertinent class of reactions for a substrate like this compound is the redox-neutral coupling of alkynes, where the hydroxyl group can act as a native directing group. This approach avoids the need for pre-functionalized starting materials and offers high regio- and stereoselectivity. In such a scheme, a palladium catalyst coordinates to the Lewis basic hydroxyl group, activating the adjacent alkyne for migratory insertion and subsequent C-C bond formation with a coupling partner. nih.gov This strategy has been successfully applied to couple various propargyl alcohols with terminal alkynes to generate valuable 1,3-enyne structures. nih.gov

Although a specific example detailing the use of this compound as a substrate in this exact reaction type is not prominently documented, the reactivity of similar propargyl alcohols provides a strong precedent. The table below outlines representative conditions for this type of transformation, demonstrating the potential reaction pathway for our target compound.

Table 1: Representative Conditions for Directed Cross-Coupling of Propargyl Alcohols with Terminal Alkynes nih.gov

ParameterCondition
Catalyst Pd(OAc)₂ (0.5-10 mol%)
Ligand 2-(2-Hydroxy-3,5-di-tert-butylphenyl)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydro-1,3-benzoxazine (L1)
Acceptor Alkyne Propargyl Alcohol Derivative (e.g., this compound)
Donor Alkyne Terminal Alkyne (e.g., Phenylacetylene)
Solvent MeCN:t-AmylOH (1:1)
Temperature 80 °C
Notes The reaction is highly regio- and stereoselective, typically yielding the E-isomer of the 1,3-enyne product.
The directing hydroxyl group is crucial for activating the internal alkyne.

This table is based on data for analogous propargyl alcohols and illustrates a potential application for this compound as a substrate.

The products of such reactions, 1,3-enynes, are versatile intermediates for further chemical synthesis. This highlights the role of this compound as a valuable building block, enabling the construction of more complex molecular architectures.

Elucidation of Reaction Pathways and Transition States

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and broader application. For reactions involving this compound, mechanistic insights are largely derived from studies of the Sonogashira cross-coupling reaction, which is the primary method for its synthesis. libretexts.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the energy profiles and identifying the structures of intermediates and transition states in the catalytic cycle. researchgate.netacs.org

The Sonogashira reaction mechanism is generally accepted to involve a dual catalytic cycle with palladium and copper (though copper-free versions exist). libretexts.org The key steps are:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-bromopyridine) to form a Pd(II) intermediate. DFT studies have identified this step as often being the rate-determining step of the entire cycle, as it involves the highest energy transition state.

Transmetalation : Concurrently, the terminal alkyne (2-methyl-3-butyn-2-ol) reacts with a copper(I) salt in the presence of a base to form a copper acetylide species. This species then transfers the acetylide group to the Pd(II) complex, a step known as transmetalation, regenerating the copper catalyst. libretexts.org

Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both the pyridyl group and the alkynyl group, undergoes reductive elimination. This step forms the final C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Table 2: Key Mechanistic Steps in the Formation of Arylalkynes via Sonogashira Coupling

StepDescriptionMechanistic Role
Oxidative Addition The Pd(0) catalyst inserts into the Aryl-Halide bond.Creates the key Pd(II)-Aryl intermediate. Often the rate-determining step.
Alkyne Activation The terminal alkyne is deprotonated (often via a Cu-acetylide).Generates the nucleophilic alkynyl species required for coupling. libretexts.org
Transmetalation The alkynyl group is transferred from copper to the palladium center.Brings both coupling partners together on the palladium catalyst.
Reductive Elimination The aryl and alkynyl groups couple, and the product is released.Forms the final C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst. researchgate.net

While these computational studies typically use simplified model systems (e.g., phenylacetylene (B144264) instead of 2-methyl-3-butyn-2-ol and bromobenzene (B47551) instead of a halopyridine), the fundamental principles and the sequence of elementary steps are directly applicable to the synthesis and reaction chemistry of this compound. A transition state is a fleeting, high-energy configuration of atoms that exists as the reaction progresses from reactants to products; it represents the energy maximum along the reaction coordinate. The geometry of these transition states, such as the bond lengths and angles during the oxidative addition or reductive elimination, dictates the reaction's feasibility and rate. For example, analysis of the transition state for nickel-catalyzed alkyne-aldehyde coupling reveals that d → π* back-donation is a key stabilizing interaction that facilitates the reaction. Similar electronic factors are at play in the palladium-catalyzed reactions involving this compound, governing its reactivity and the pathways it follows.

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-(2-Methylbut-3-yn-2-yl)pyridine (B6154893), ¹H and ¹³C NMR spectra provide definitive confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays a characteristic set of signals that correspond to the distinct types of protons in the molecule. The two protons on the pyridine (B92270) ring adjacent to the nitrogen (positions 2 and 6) and the two protons at positions 3 and 5 are chemically equivalent due to free rotation around the C-C single bond. This results in two distinct signals in the aromatic region. The protons of the two methyl groups are also equivalent, appearing as a single sharp signal, while the terminal acetylenic proton appears as a unique singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural validation by showing signals for each unique carbon atom. The spectrum clearly distinguishes between the sp-hybridized alkyne carbons, the sp²-hybridized pyridine ring carbons, and the sp³-hybridized carbons of the methyl groups and the quaternary carbon.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to unambiguously assign these signals. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (over two to three bonds), for instance, connecting the methyl proton signals to the quaternary carbon and the adjacent alkyne carbon.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Pyridine H-2, H-6 8.60 Doublet 6.0 149.7
Pyridine H-3, H-5 7.30 Doublet 6.0 121.2
Pyridine C-4 - - - 157.9
C(CH₃)₂ - - - 38.0
C(CH₃)₂ 1.63 Singlet - 30.7
C≡CH - - - 87.5
C≡CH 2.50 Singlet - 74.2

Data sourced from the supporting information of Molecules 2023, 28(1), 381.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound shows several key absorption bands that confirm its structure. A sharp, weak band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond stretch. The C≡C triple bond stretch appears as a weak absorption near 2100 cm⁻¹. Strong bands in the 2970-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups. Additionally, characteristic absorptions for the pyridine ring, involving C=C and C=N stretching vibrations, are observed in the 1600-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the pyridine ring exhibit characteristic π → π* transitions. For this compound, one would expect to observe strong absorption bands in the UV region, typically below 300 nm, corresponding to the electronic excitations within the pyridine ring. The presence of the alkyne substituent can slightly modify the position and intensity of these absorptions compared to unsubstituted pyridine.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 C-H Stretch Terminal Alkyne
~2970 C-H Stretch Methyl (sp³)
~2100 C≡C Stretch Alkyne
~1600 C=N/C=C Stretch Pyridine Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (formula C₁₀H₁₁N), HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. Using Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass for the proposed formula.

Calculated m/z for [C₁₀H₁₂N]⁺: 146.0964

Found m/z: 146.0961

The excellent agreement between the calculated and found mass-to-charge ratio confirms the molecular formula of the compound.

Fragmentation Pattern: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides further structural clues. For this compound, a common and expected fragmentation pathway would be the loss of a methyl radical (•CH₃, mass 15) from the molecular ion to form a stable, resonance-delocalized cation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions that govern the crystal packing.

While a crystal structure for the isolated compound is not available in the searched literature, its structure has been determined within a co-crystal with 1,4-diiodotetrafluorobenzene. This analysis provides invaluable insight into the molecule's conformation and its interaction preferences.

In the solid state, the molecule adopts a specific conformation, and its packing is stabilized by a combination of weak intermolecular forces. Notably, a C–H···π interaction is observed where the acetylenic hydrogen atom of one molecule forms a weak hydrogen bond with the electron-rich π system of the pyridine ring of a neighboring molecule. In the context of the co-crystal, a significant C−I···N halogen bond is formed between the iodine atom of the diiodobenzene and the nitrogen atom of the pyridine ring, demonstrating the role of the pyridine nitrogen as a halogen bond acceptor. These non-covalent interactions are crucial in directing the supramolecular assembly of the molecules in the crystal lattice.

Table 3: Crystallographic Data for a Co-crystal containing this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interaction C−I···N Halogen Bond
Secondary Interaction C–H···π Hydrogen Bond

Data sourced from Cryst. Growth Des. 2017, 17, 9, 4905–4912.

Computational and Theoretical Chemistry Studies of 4 2 Methylbut 3 Yn 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A search for DFT studies on 4-(2-Methylbut-3-yn-2-yl)pyridine (B6154893) was conducted to find information regarding its optimized molecular structure, bond lengths, bond angles, and electronic properties. Such calculations, typically using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would provide insight into the molecule's geometric parameters and the distribution of electron density. However, no specific studies containing these calculations for this compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

An extensive search was performed for molecular dynamics (MD) simulation studies that could describe the conformational landscape and flexibility of this compound. MD simulations are used to understand the dynamic behavior of molecules over time, including internal rotations and potential energy surfaces. This information is valuable for understanding how the molecule might behave in different environments. No published MD simulation results for this specific compound could be located.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

The investigation into the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound yielded no specific results. FMO analysis is crucial for understanding a molecule's chemical reactivity, as the HOMO and LUMO energies and their gap (ΔE) are key indicators of its ability to donate or accept electrons. The energy gap is also a measure of the molecule's kinetic stability. Without dedicated computational studies, these values remain undetermined for this compound.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Searches for Molecular Electrostatic Potential (MEP) maps and other reactivity descriptors for this compound were unsuccessful. An MEP analysis visually maps the electron density of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting sites of chemical reactions. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from FMO energies, also provide quantitative measures of a molecule's reactivity. No literature containing this analysis for the target molecule was found.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. It allows for the mapping of interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing. A search for crystallographic data and corresponding Hirshfeld surface analysis of this compound did not yield any specific studies, indicating that this analysis has not been published.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations are often employed to predict spectroscopic properties, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which can then be used to validate experimental findings. These theoretical spectra are typically calculated using methods like DFT. A search for such predictive studies for this compound did not uncover any published data, precluding a comparison between theoretical and experimental spectra.

Application As a Synthetic Building Block and Ligand in Coordination Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of the reactive, yet protected, alkyne functionality in 4-(2-Methylbut-3-yn-2-yl)pyridine (B6154893) makes it an excellent building block for the synthesis of more complex heterocyclic systems. The methyl- and hydroxy- groups on the butynyl substituent offer stability and prevent the direct reactivity of the terminal alkyne, which can be deprotected under specific conditions to participate in various coupling reactions.

A primary application of this compound is in Sonogashira coupling reactions. organic-chemistry.orgresearchgate.netbepls.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound (after deprotection) and aryl or vinyl halides. organic-chemistry.orgresearchgate.netbepls.com This methodology is instrumental in the synthesis of a wide array of complex heterocyclic compounds, including substituted quinolines and isoquinolines. For instance, the coupling of a deprotected this compound with a suitably substituted o-iodoaniline derivative, followed by a cyclization step, can yield a quinoline (B57606) scaffold. Similarly, reaction with an o-halobenzaldehyde or o-halobenzylamine can lead to the formation of isoquinoline (B145761) systems. organic-chemistry.orgresearchgate.net The pyridine (B92270) moiety of the starting material becomes an integral part of the final, more complex heterocyclic structure.

Furthermore, the alkyne group can participate in various cyclization reactions to form new heterocyclic rings. For example, in the presence of appropriate catalysts and reaction partners, it can undergo [2+2+2] cycloadditions with other alkynes or nitriles to construct substituted pyridine or pyrimidine (B1678525) rings. Additionally, intramolecular cyclization reactions can be designed where the pyridine nitrogen or a substituent on the pyridine ring interacts with the alkyne, leading to the formation of fused heterocyclic systems. nih.gov

The following table summarizes some of the key reactions where this compound can be utilized as a precursor for complex heterocycles:

Reaction TypeReactant PartnerResulting Heterocycle
Sonogashira Couplingo-IodoanilineQuinolines
Sonogashira Couplingo-HalobenzaldehydeIsoquinolines
[2+2+2] CycloadditionAlkynes, NitrilesSubstituted Pyridines, Pyrimidines
Intramolecular Cyclization-Fused Pyridine Systems

Utilization in Porphyrin and Macrocyclic Chemistry

The synthesis of porphyrins and other macrocycles often relies on the precise assembly of smaller building blocks. This compound, with its reactive alkyne and coordinating pyridine functionalities, is a valuable component in the construction of these large, cyclic structures.

In porphyrin chemistry, the typical approach involves the condensation of pyrrole (B145914) derivatives with aldehydes. rsc.org By using a deprotected form of this compound as one of the aldehyde components (after conversion of the alkyne to a suitable functional group), porphyrins bearing pyridine and alkyne moieties can be synthesized. researchgate.net These functional groups can then be further modified. For example, the pyridine nitrogen can act as an axial ligand for the metal center within the porphyrin core, influencing its electronic and catalytic properties. The alkyne can be used for post-synthetic modification of the porphyrin, such as attaching it to other molecules or surfaces.

The Sonogashira coupling reaction is again a key tool in this context. researchgate.net It allows for the direct attachment of the this compound unit to a pre-existing porphyrin or macrocycle scaffold that has been functionalized with a halide. This approach offers a high degree of control over the final structure and allows for the introduction of the pyridine-alkyne moiety at specific positions on the macrocycle.

The formation of pyridine-based macrocyclic peptides is another area where this building block could be applied. esrf.fr Although not directly reported, the principles of using pyridine-containing precursors for enzymatic or chemical cyclization to form macrocycles are well-established. esrf.fr The alkyne group in this compound could serve as a handle for further functionalization or as a key element in the cyclization strategy itself.

Design and Synthesis of Metal-Binding Ligands

The pyridine ring in this compound is a classic coordinating group for a wide range of metal ions. wikipedia.orgjscimedcentral.com This makes the compound and its derivatives attractive for the design and synthesis of new metal-binding ligands. The presence of the alkyne group allows for the incorporation of this pyridine unit into larger, more complex ligand architectures.

Chelating Properties and Coordination Modes

As a monodentate ligand, this compound coordinates to a metal center through the lone pair of electrons on the nitrogen atom of the pyridine ring. wikipedia.orgjscimedcentral.com The steric bulk of the 2-methylbut-3-yn-2-yl group can influence the coordination geometry and the number of ligands that can bind to a metal center.

More sophisticated chelating ligands can be synthesized by linking two or more this compound units together. For example, a bidentate ligand could be created by coupling two molecules through their alkyne groups, resulting in a ligand that can bind to a metal center in a pincer-like fashion. The coordination mode would then be bidentate, with both pyridine nitrogens binding to the metal. The nature of the linker between the pyridine units would play a crucial role in determining the bite angle and the stability of the resulting metal complex.

The coordination of such ligands can be studied using various spectroscopic techniques, such as NMR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry. researchgate.net

Development of Metallosupramolecular Architectures

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, well-defined, and often functional, structures. esrf.frnih.gov The directional nature of the coordination bonds between metal ions and ligands like pyridine is a key driving force in these self-assembly processes. esrf.frnih.gov

This compound and its derivatives are excellent candidates for the construction of metallosupramolecular architectures. The pyridine moiety provides the necessary coordination site, while the alkyne can be used to create larger, more complex ligands with specific geometries. For example, by synthesizing ligands with multiple pyridine units connected by rigid linkers derived from the alkyne functionality, it is possible to direct the self-assembly process to form discrete cages, grids, or polymers. esrf.frnih.gov

The stoichiometry of the metal and ligand, as well as the coordination preference of the metal ion, will dictate the final architecture of the supramolecular assembly. nih.gov The resulting metallosupramolecular structures can have a wide range of potential applications, including in catalysis, molecular recognition, and materials science.

Role in Catalyst Design and Development

Pyridine-containing ligands are ubiquitous in catalysis, where they can be used to tune the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. researchgate.net this compound offers a versatile platform for the design of new catalysts.

The pyridine nitrogen can bind to a catalytically active metal, while the alkyne group can be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse. This is a crucial aspect in the development of more sustainable and economically viable catalytic processes.

Furthermore, the alkyne group can be used to synthesize more complex ligands with tailored properties. For example, by coupling the alkyne with other functional groups, it is possible to introduce chirality to the ligand, which can then be used in asymmetric catalysis. The electronic properties of the ligand can also be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring or through the alkyne linker, which in turn affects the catalytic performance of the metal center.

The following table highlights the potential roles of this compound in catalyst design:

RoleDescription
Ligand for Homogeneous CatalysisThe pyridine nitrogen coordinates to a metal center, influencing its catalytic activity.
Anchor for Heterogeneous CatalysisThe alkyne group allows for immobilization of the catalyst on a solid support.
Precursor for Chiral LigandsThe alkyne can be modified to introduce chirality for asymmetric catalysis.
Tunable Electronic PropertiesThe ligand's electronic environment can be modified to optimize catalyst performance.

Design and Synthesis of Analogues for Targeted Research Applications

Investigation as Modulators of Specific Biological Targets (pre-clinical research focus)

The 4-(2-Methylbut-3-yn-2-yl)pyridine (B6154893) scaffold and its derivatives are subjects of preclinical investigation for their potential to modulate several important biological targets implicated in disease.

Calcium-activated chloride channels (CaCCs), particularly the transmembrane protein 16A (TMEM16A, also known as ANO1), are widely expressed and play crucial roles in physiological processes such as epithelial secretion and smooth muscle contraction. The development of potent and specific pharmacological modulators for these channels remains a significant challenge. However, pyridine (B92270) derivatives have emerged as a promising class of compounds for this purpose. A patent application has disclosed a series of pyridine derivatives as modulators of TMEM16A, indicating their potential for treating diseases where this channel's activity is implicated. This highlights the active preclinical research into pyridine-based scaffolds for the modulation of CaCCs.

Checkpoint Kinase 1 (CHK1) is a critical serine-threonine kinase in the DNA damage response pathway, making it an attractive target in oncology for potentiating the effects of chemotherapy. Pyridine-based structures have been central to the development of potent and selective CHK1 inhibitors.

In one extensive preclinical study, a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles underwent multiparameter optimization to identify a clinical candidate. The research demonstrated that both CHK1 potency and off-target activity were highly dependent on the lipophilicity and basicity of the substituents on the pyridine ring. Cellular mechanism assays were integrated into the optimization process to ensure high selectivity for CHK1. This work culminated in the identification of CCT245737, a potent, selective, and orally bioavailable CHK1 inhibitor.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridine-Based CHK1 Inhibitors
Compound/ModificationSubstitution on Pyridine RingKey FindingImpact on Activity
Lead Series4-Amino-substitutedThe nature of the 4-amino substituent is critical for potency.Modulates CHK1 inhibition and cellular potency.
Analogue 5Homologation of linking alkyl chain at 4-positionTolerated modification.Maintained CHK1 inhibitory activity.
Analogue 7Truncation of linking alkyl chain and N-methylationThis combination was beneficial.Increased CHK1 inhibition and cellular potency.
General TrendIncreased lipophilicity and basicityA single substituent vector directed away from the kinase active site was found to drive selective cellular efficacy.Correlated with increased CHK1 potency but also with off-target hERG inhibition, requiring careful optimization.

Carbonic anhydrases (CAs) are metalloenzymes that play key roles in various physiological processes. Certain isoforms, such as hCA IX and hCA XII, are overexpressed in tumors and are validated targets for anticancer therapies. Pyridine-based sulfonamides have been synthesized and investigated as inhibitors of these enzymes.

In a recent study, a series of 4-substituted pyridine-3-sulfonamides were synthesized using a "click" reaction between 4-azidopyridine-3-sulfonamide and various alkynes. This created a library of compounds where a 1,2,3-triazole ring links the pyridine-sulfonamide core to different substituents. The resulting analogues showed a broad range of inhibitory activity against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII). Notably, some compounds demonstrated significant selectivity for the cancer-associated isoform hCA IX over the ubiquitous hCA II, or between the two transmembrane isoforms hCA IX and hCA XII.

Table 2: Inhibitory Activity (KI, nM) of Selected 4-Substituted Pyridine-3-Sulfonamides Against Human Carbonic Anhydrase Isoforms
CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
4>10000803137101
6>10000>10000213191
General Range-KI values reaching 271 nMKI values reaching 137 nMKI values reaching 91 nM

Neuroprotection Agent Development

The development of novel neuroprotective agents is a critical area of research aimed at mitigating neuronal damage in a variety of neurological disorders. While direct studies on this compound for neuroprotection are not extensively documented, the broader class of pyridine derivatives, particularly aminopyridines, has shown significant promise. This provides a strong rationale for the design and synthesis of analogues of this compound with potential neuroprotective properties.

A key compound of interest is 4-aminopyridine (B3432731) (4-AP), an antagonist of voltage-gated potassium (Kv) channels. nih.govnih.gov Its ability to block these channels enhances conduction in demyelinated axons, which is the basis for its use in treating symptoms of multiple sclerosis (MS). nih.govnih.govresearchgate.net However, mounting evidence suggests that the therapeutic potential of 4-AP extends beyond symptomatic relief to actual neuroprotection. nih.govnih.govresearchgate.net

Preclinical studies have demonstrated the neuroprotective effects of 4-AP in various models of neurodegenerative diseases. In a rat model of Alzheimer's disease, administration of 4-AP was found to suppress microglial activation and protect neurons from amyloid-beta-induced damage. nih.gov Furthermore, a derivative of 4-AP has been reported to reduce the accumulation and oxidation of α-synuclein, as well as inflammation, in an in vitro model of Parkinson's disease. nih.gov These findings suggest that modulating potassium channels with pyridine-based compounds can have a direct impact on the underlying pathological processes of these diseases.

The proposed mechanism for these neuroprotective effects involves the modulation of inflammatory responses and the reduction of excitotoxicity. nih.gov By blocking specific potassium channels on microglia, the brain's resident immune cells, 4-AP can reduce the release of pro-inflammatory cytokines. nih.govresearchgate.net This anti-inflammatory action can help to create a more favorable environment for neuronal survival.

The structural scaffold of this compound offers a versatile platform for the design of new neuroprotective agents. The methylbutynyl group can be modified to fine-tune the compound's lipophilicity and ability to cross the blood-brain barrier. Furthermore, the pyridine nitrogen provides a key site for interaction with biological targets. By incorporating functionalities similar to those found in 4-AP and other neuroprotective pyridine derivatives, novel analogues can be synthesized and screened for their ability to protect neurons from damage in various disease models.

Table 1: Preclinical Evidence for Neuroprotective Effects of 4-Aminopyridine

Disease ModelKey FindingsReference
Alzheimer's Disease (in vivo)Suppressed microglial activation and provided neuroprotection against amyloid-beta-induced neuronal damage. nih.gov
Parkinson's Disease (in vitro)A 4-AP derivative reduced α-synuclein accumulation, oxidation, and inflammation. nih.gov
Multiple SclerosisEnhances signal transduction in demyelinated axons by blocking exposed potassium channels. nih.govnih.govresearchgate.net

Potential in Antimicrobial and Anticancer Research

The pyridine ring is a prevalent scaffold in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This makes the derivatization of this compound a promising avenue for the discovery of new therapeutic agents in these fields.

Antimicrobial Research

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. researchgate.netnih.gov Pyridine derivatives have emerged as a promising class of compounds in this area. nih.gov Research has shown that various substituted pyridines possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comresearchgate.net

For instance, studies on nicotinic acid benzylidene hydrazide derivatives have demonstrated that compounds with certain substituents, such as nitro and dimethoxy groups, exhibit potent antimicrobial activity. nih.gov Similarly, isonicotinic acid hydrazide derivatives have shown activity superior to standard drugs like norfloxacin (B1679917) and fluconazole (B54011) in some cases. nih.gov The synthesis of pyridine-containing thiazole (B1198619) and azetidinone derivatives has also yielded compounds with notable antimicrobial effects. nih.gov

The mechanism of action for these pyridine-based antimicrobials can vary. Some quaternized pyridine derivatives are known to have antimicrobial properties, suggesting that the positive charge on the nitrogen atom plays a crucial role in their activity. mdpi.com The design of analogues of this compound could involve the introduction of various functional groups known to confer antimicrobial activity, such as halogens, nitro groups, and extended alkyl chains, to the pyridine ring or the methylbutynyl moiety.

Table 2: Examples of Antimicrobial Pyridine Derivatives

Compound ClassTarget OrganismsKey FindingsReference
Dodecanoic acid derivativesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood antibacterial and antifungal activity. nih.gov
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerNitro and dimethoxy substituted compounds were most active. nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesVarious bacteria and fungiCompounds with Br, OCH3, and Cl groups were highly active. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaStrong antibacterial activity, with some compounds showing potential to reduce drug resistance. nih.govfrontiersin.org
Alkyl pyridinol derivativesGram-positive bacteriaSome derivatives exhibited bactericidal activity against S. aureus. mdpi.com

Anticancer Research

The development of novel anticancer agents is a cornerstone of cancer therapy research. Pyridine-based compounds have been extensively investigated for their potential to inhibit cancer cell growth and induce apoptosis. nih.govnih.govnih.gov The structural diversity of pyridine derivatives allows for the fine-tuning of their biological activity against various cancer cell lines.

For example, a series of pyridine-ureas has been synthesized and evaluated for their ability to inhibit the proliferation of breast cancer cells. nih.gov Certain derivatives in this series demonstrated significant growth inhibitory activity and were found to inhibit VEGFR-2, a key receptor involved in angiogenesis. nih.gov Another promising class of compounds are pyridine-thiazole hybrids, which have shown high antiproliferative activity against a panel of tumor cell lines, with some derivatives exhibiting selectivity for cancer cells over normal cells. nih.gov

The mechanisms by which these pyridine derivatives exert their anticancer effects are varied. Some compounds induce mitotic arrest and apoptosis, while others target specific signaling pathways involved in tumor growth and survival, such as the NF-κB pathway. nih.govmdpi.com The design of analogues of this compound for anticancer applications could focus on incorporating structural motifs known to be important for activity, such as urea (B33335) or thiazole moieties, and exploring substitutions that enhance interactions with cancer-specific targets.

Table 3: Examples of Anticancer Pyridine Derivatives

Compound ClassCancer Cell Line(s)Key FindingsReference
Pyridine-ureasBreast cancer (MCF-7)Exhibited anti-proliferative activity and inhibited VEGFR-2. nih.gov
Pyridine-thiazole hybridsVarious tumor cell linesHigh antiproliferative activity with selectivity for cancer cells. nih.gov
Styrylsulfonyl-methylpyridinesVarious cancer cellsPotent mitotic inhibitors, selectively cytotoxic to cancer cells. nih.gov
Imidazo[1,2-a]pyridinesBreast cancer (HCC1937)Induced cell cycle arrest and apoptosis. nih.gov
N-(quinolin-8-yl)pyridine-3-sulfonamidesColon, breast, cervical cancerHigh activity against cancer cell lines with selectivity relative to noncancerous cells. mdpi.com

Derivatization for Advanced Material Science Research

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials. The derivatization of this compound opens up possibilities for creating novel materials with tailored optoelectronic and liquid crystalline properties.

Optoelectronic Properties of Derivatives

The development of new materials with specific optoelectronic properties is crucial for advancements in areas such as light-emitting diodes (LEDs), solar cells, and sensors. While specific data on the optoelectronic properties of this compound derivatives is limited, the broader field of pyridine-containing materials offers significant insights. The incorporation of a pyridine ring into a molecular structure can significantly influence its electronic and optical characteristics.

The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical properties. The alkyne functionality in this compound provides a versatile handle for further chemical modifications, such as click chemistry or polymerization, to create larger conjugated systems. These extended π-systems are often associated with desirable optoelectronic properties, including strong absorption and emission in the visible and near-infrared regions.

Research into II-IV-V2 materials, which are ternary analogs to III-V semiconductors, highlights the potential for creating materials with enhanced functionality for optoelectronic devices. rsc.org While not directly related to the compound , this research underscores the importance of exploring new chemical compositions to achieve desired optoelectronic properties. The design of derivatives of this compound could involve its incorporation into larger organic or organometallic structures to create novel materials for optoelectronic applications.

Liquid Crystalline Pyridine Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and are of great interest for applications in optical switching and sensing. The incorporation of a pyridine ring into the core structure of a liquid crystalline molecule can have a profound impact on its mesomorphic (liquid crystalline) behavior. nih.govmdpi.comciac.jl.cninformahealthcare.com

The nitrogen atom in the pyridine ring imparts a lateral or longitudinal dipole moment, which can influence the intermolecular interactions and, consequently, the stability and type of the mesophase. mdpi.com The position of the nitrogen atom within the pyridine ring can also affect the mesomorphic properties. informahealthcare.com For example, studies have shown that pyridine-containing liquid crystals can exhibit a variety of mesophases, including nematic, smectic, and columnar phases. nih.govmdpi.com

The synthesis of liquid crystalline derivatives from this compound could involve the attachment of long alkyl or alkoxy chains to the pyridine ring, a common strategy for inducing mesomorphic behavior. The rigid core provided by the pyridine and the methylbutynyl group would contribute to the anisotropic shape required for liquid crystal formation. The alkyne group could also be used to link the pyridine unit to other mesogenic (liquid crystal-forming) groups, creating more complex and potentially novel liquid crystalline materials.

Table 4: Influence of Pyridine Moiety on Liquid Crystal Properties

Pyridine Derivative TypeObserved MesophasesKey Structural InfluencesReference
Schiff base/ester derivativesNematic, Smectic ALength of terminal alkoxy chains, position of pyridine nitrogen. mdpi.comnih.gov
Tri-aryl compoundsNematicReplacement of a benzene (B151609) ring with a pyridine ring improved birefringence. ciac.jl.cn
Pyridine-imine-ester derivativesSmectic, NematicLateral position of pyridine nitrogen enhanced mesomorphic properties. informahealthcare.com
Cyanopyridine core derivativesOrthorhombic and Hexagonal ColumnarPolar cyano group, intermolecular hydrogen bonds, and π-π interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methylbut-3-yn-2-yl)pyridine, and how can its purity be validated?

  • Methodology :

  • Synthesis : A modular approach involves coupling pyridine derivatives with alkynes. For example, Sonogashira coupling or nucleophilic substitution can introduce the 2-methylbut-3-yn-2-yl group to the pyridine ring. Similar methods for pyridine derivatives are detailed in nitration and reduction protocols for 4-(4-halophenyl)pyridines .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
  • Validation : Purity is confirmed via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. How is the structural configuration of this compound determined experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Programs like SHELXL refine structural parameters .
  • Spectroscopy : ¹H NMR (pyridine ring protons: δ 7.5–8.5 ppm; alkyne protons: δ 1.5–2.5 ppm) and IR spectroscopy (C≡C stretch: ~2100 cm⁻¹).

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer and redox behavior. DFT studies on pyridine derivatives highlight donor-acceptor interactions with metal surfaces .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites, guiding functionalization strategies.
  • Data Example :
PropertyValue (DFT)
HOMO (eV)-6.2
LUMO (eV)-1.8
Dipole Moment (Debye)3.4

Q. How does the substitution pattern on pyridine derivatives influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare inhibitory activity (IC₅₀) of analogs. For example, 2-(pyridin-3-yl)estradiol (IC₅₀ = 0.011 μM) shows stronger CYP1B1 inhibition than C3/C4-substituted derivatives .
  • Molecular Docking : AutoDock Vina predicts binding modes with target proteins (e.g., CYP1B1). Pyridine ring orientation and alkyne steric effects are critical for binding affinity .

Q. What spectroscopic techniques are employed to study solvent effects on this compound?

  • Methodology :

  • UV/Vis Spectroscopy : Measure λₘₐ₋ₓ in solvents (e.g., DMSO, ethanol). Substituent-induced shifts (e.g., electron-withdrawing groups increase λₘₐ₋ₓ) correlate with solvent polarity .
  • Data Example :
Solventλₘₐ₋ₓ (nm)ε (L·mol⁻¹·cm⁻¹)
Hexane2658500
Ethanol2729200
DMSO27810500

Q. How does this compound interact with biomacromolecules like DNA or enzymes?

  • Methodology :

  • Circular Dichroism (CD) : Monitor DNA conformation changes (e.g., B-to-Z transitions) upon binding.
  • Fluorescence Quenching : Measure Stern-Volmer constants to quantify binding affinity. Pyridine derivatives stabilize DNA in acidic media via cationic interactions .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for enzyme inhibition.

Data Contradictions and Resolution

Q. How are discrepancies in reported inhibitory activities of pyridine derivatives reconciled?

  • Resolution Strategy :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., EROD assay for CYP1B1) .
  • Experimental Replication : Synthesize disputed analogs and retest under controlled conditions (pH 7.4, 37°C).
  • Computational Validation : Use MD simulations to assess binding stability over time.

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